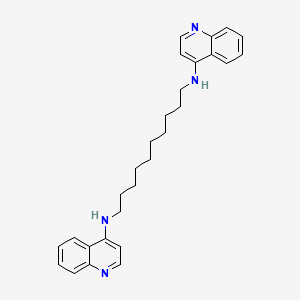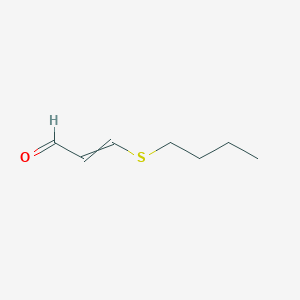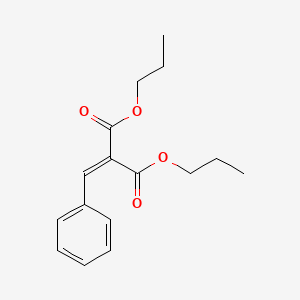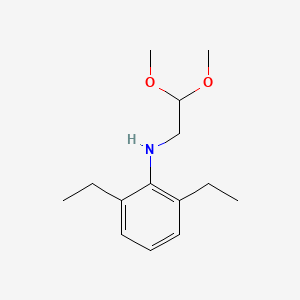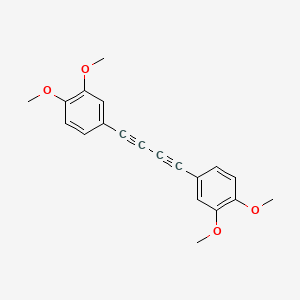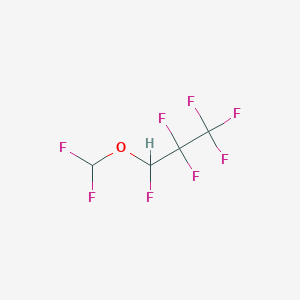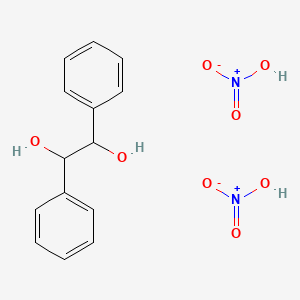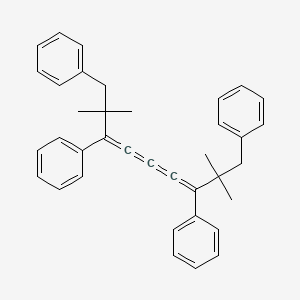![molecular formula C12H16 B14619099 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl CAS No. 60729-30-8](/img/structure/B14619099.png)
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[5210(26)]deca-3,8-diene, 1,4-dimethyl is a complex organic compound with the molecular formula C12H16 It is a derivative of dicyclopentadiene, characterized by its tricyclic structure and the presence of two methyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl typically involves the dimerization of methylcyclopentadiene. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the tricyclic structure. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Hydrogenation reactions can reduce the double bonds in the compound, converting it to a more saturated tricyclic structure.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxygenated derivatives, such as alcohols or ketones.
Reduction: Saturated tricyclic hydrocarbons.
Substitution: Halogenated tricyclic compounds.
Scientific Research Applications
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and advanced materials.
Mechanism of Action
The mechanism of action of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,3-dimethyl
Uniqueness
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl is unique due to the specific positioning of the methyl groups at the 1 and 4 positions. This structural variation can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers.
Properties
CAS No. |
60729-30-8 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,4-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C12H16/c1-8-5-10-9-3-4-12(2,7-9)11(10)6-8/h3-4,6,9-11H,5,7H2,1-2H3 |
InChI Key |
LQCOQEHQUPKMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C1)C3CC2(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
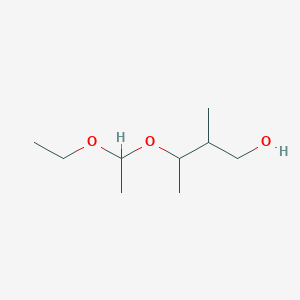
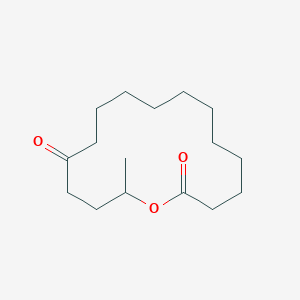
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
